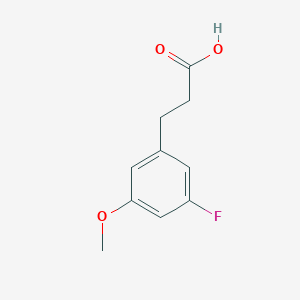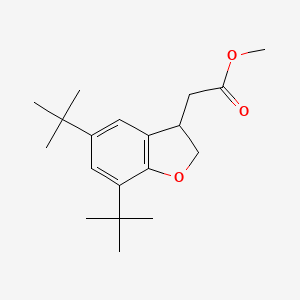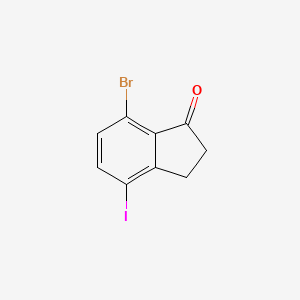
1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ketone-containing ring. The presence of bromine and iodine atoms in the structure of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- typically involves the bromination and iodination of 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the indenone ring.
Industrial Production Methods
Industrial production of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- may involve large-scale bromination and iodination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted indenone derivatives with various functional groups.
Oxidation Reactions: Oxo derivatives of indenone.
Reduction Reactions: Alcohol derivatives of indenone.
Scientific Research Applications
1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and iodine atoms enhances its reactivity and ability to form covalent bonds with target molecules. This can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A similar compound without the bromine and iodine substitutions.
7-bromo-2,3-dihydro-1H-inden-1-one: A compound with only the bromine substitution.
4-iodo-2,3-dihydro-1H-inden-1-one: A compound with only the iodine substitution.
Uniqueness
1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6BrIO |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
7-bromo-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |
InChI Key |
CBAYZBRSYWSZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


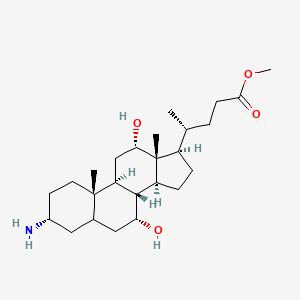
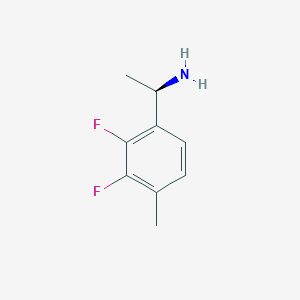
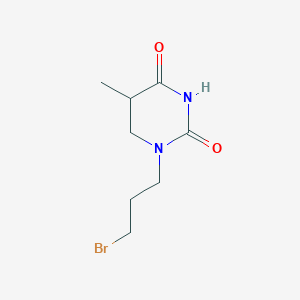

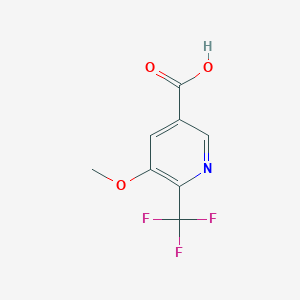
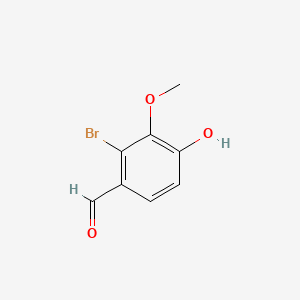
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12332951.png)
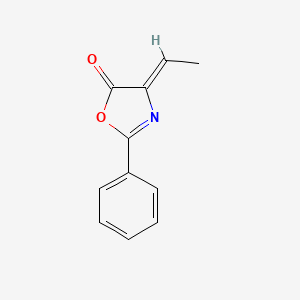
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one](/img/structure/B12332959.png)
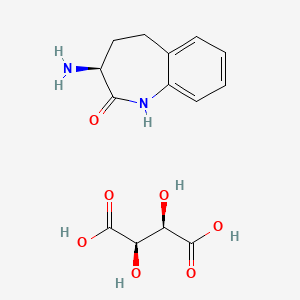
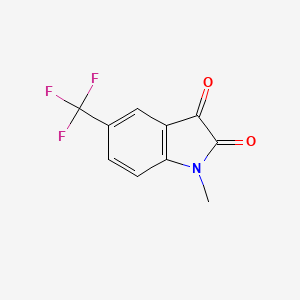
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12332979.png)
